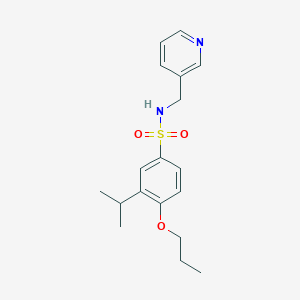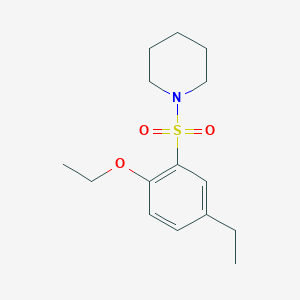
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide, also known as CEIBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. This compound also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. This compound has also been shown to have an effect on glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide is that it has been shown to have a low toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, this compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide research. One direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Furthermore, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of this compound, making it more accessible for research purposes.
Méthodes De Synthèse
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a solvent such as dimethylformamide. The yield and purity of this compound can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation.
Propriétés
Formule moléculaire |
C12H18ClNO3S |
|---|---|
Poids moléculaire |
291.79 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-17-11-6-5-10(13)7-12(11)18(15,16)14-8-9(2)3/h5-7,9,14H,4,8H2,1-3H3 |
Clé InChI |
QXISAOQAHIIGBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)






